molecular formula C20H30O2 B108295 3-Hydroxyretinol CAS No. 6890-93-3

3-Hydroxyretinol

Cat. No. B108295
CAS RN: 6890-93-3
M. Wt: 302.5 g/mol
InChI Key: OBODKGDXEIUEIH-DAWLFQHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The stereocontrolled synthesis of ®-all-trans-11,12-dihydro-3-hydroxyretinol has been achieved, confirming its natural product configuration. This synthesis is crucial for understanding its role in biological systems and potential applications.


Molecular Structure Analysis

3-Hydroxyretinol has a molecular formula of C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .


Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

3-Hydroxyretinol has a molecular formula of C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .

Scientific Research Applications

Aquaculture Nutrition

3-Hydroxyretinol: in aquaculture plays a crucial role in the nutrition of farm-raised freshwater fish. It is essential for reproduction, vision, and immunity in fish species. The analysis of retinol, 3-hydroxyretinol, and other retinoids in fish liver, muscle, and feed helps in monitoring the vitamin A content, which is vital for the health and growth of aquaculture species .

Dermatology

In dermatology, 3-Hydroxyretinol is studied for its potential effects on skin health. It is known to be involved in cellular proliferation, differentiation, and anti-keratinization. Research suggests that it may have applications in treating conditions like acne, psoriasis, and keratinization disorders .

Ophthalmology

The role of 3-Hydroxyretinol in ophthalmology is linked to its light-dependent metabolic pathways in the eye. Studies on butterflies have shown that it acts as a far-UV-absorbing screening pigment, which suggests potential applications in understanding human vision and developing treatments for eye conditions related to UV damage .

Immunology

3-Hydroxyretinol: is a derivative of vitamin A, which is known to have a significant impact on immune homeostasis. It can induce gut-homing molecules in T and B cells, promote regulatory T cells, and contribute to the balance between inflammatory and regulatory responses in the immune system .

Oncology

In the field of oncology, 3-Hydroxyretinol has been studied for its anticarcinogenic effects. Research indicates that it, along with other retinoids, can control tumor growth and may have therapeutic potential in cancer differentiation therapy. It is compared with other forms of vitamin A for its efficiency in controlling tumor development .

Neuroscience

Neuroscience research has explored the coexpression of visual pigments in photoreceptors, where 3-Hydroxyretinol is identified as a far-UV-absorbing screening pigment. This has implications for understanding the broad spectral sensitivity in the eyes of certain species and could lead to insights into human neurological conditions related to vision .

properties

IUPAC Name

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODKGDXEIUEIH-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316912
Record name Retin-3,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyretinol

CAS RN

6890-93-3
Record name Retin-3,15-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyretinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retin-3,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYRETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyretinol
Reactant of Route 2
3-Hydroxyretinol
Reactant of Route 3
3-Hydroxyretinol
Reactant of Route 4
3-Hydroxyretinol
Reactant of Route 5
3-Hydroxyretinol
Reactant of Route 6
3-Hydroxyretinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.